2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide
Description
The compound 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidinone derivative. Its core structure comprises a fused thiophene-pyrimidinone system, substituted at position 7 with a 4-chlorophenyl group and at position 3 with an acetamide moiety linked to a 2-fluorophenyl ring. This scaffold is pharmacologically significant due to its structural similarity to benzothieno[3,2-d]pyrimidinones, which exhibit anti-inflammatory and antiproliferative activities via COX-2 inhibition .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S/c21-13-7-5-12(6-8-13)14-10-28-19-18(14)23-11-25(20(19)27)9-17(26)24-16-4-2-1-3-15(16)22/h1-8,10-11H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGSFMOCPLHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described by the following molecular formula: with a molecular weight of 455.9 g/mol. Its structural components include a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl group and an acetamide moiety.
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.105 | Induction of apoptosis |
| PC-3 | 3.023 | Inhibition of VEGFR-2 and AKT |
| MCF-7 | 6.96 | Cell cycle arrest in S phase |
These results were obtained using an MTT assay to evaluate cell viability after treatment with the compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against liver (HepG2) and prostate (PC-3) cancer cells .
The compound exhibits its biological effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival:
- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Inhibition of this pathway can reduce tumor growth and metastasis.
- AKT Pathway Modulation : It also inhibits AKT, a crucial protein in the PI3K/AKT/mTOR signaling pathway that regulates cell survival and growth. The compound demonstrated an IC50 of 4.60 µM for AKT inhibition, indicating its potential as a dual-action therapeutic agent targeting both VEGFR-2 and AKT pathways .
- Induction of Apoptosis : Treatment with the compound resulted in increased levels of active caspase-3, a marker for apoptosis. The increase was approximately five-fold compared to untreated controls, suggesting that the compound effectively triggers apoptotic pathways in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:
- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various derivatives on HepG2 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups. The most effective derivative showed an IC50 value significantly lower than standard chemotherapy agents like doxorubicin .
- Combination Therapy Potential : Research suggests that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects due to selective targeting of cancerous cells over normal tissues .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the anticancer domain . Research has demonstrated that derivatives of thiophene compounds, including this particular structure, exhibit promising antiproliferative activity against various cancer cell lines.
Case Study: In Vitro Anticancer Screening
A study published in Molecules evaluated the anticancer potential of several thiophene derivatives, including those similar to 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide. The results indicated:
- Cell Lines Tested : HepG2 (liver cancer) and PC-3 (prostate cancer).
- Methodology : MTT assay for cytotoxicity assessment.
- Results : The compound showed moderate to high cytotoxic activity with an IC50 value indicating effective inhibition of cell growth. Notably, derivatives with electron-withdrawing groups enhanced the activity against HepG2 cells compared to PC-3 cells .
| Compound | IC50 (HepG2) | IC50 (PC-3) |
|---|---|---|
| 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide | 15 µM | 25 µM |
| Doxorubicin (control) | 5 µM | 10 µM |
Key Findings:
- Caspase Activation : Studies indicated a significant increase in active caspase-3 levels upon treatment with the compound, suggesting that it promotes apoptosis in cancer cells.
- Target Proteins : The compound inhibits VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival .
Antimicrobial Properties
Emerging research also suggests potential antimicrobial applications for this compound. Preliminary studies have indicated that certain derivatives possess antibacterial properties against Gram-positive bacteria.
Case Study: Antimicrobial Screening
A recent investigation assessed several thieno[3,2-d]pyrimidine derivatives for their antimicrobial efficacy:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : Compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values comparable to standard antibiotics .
| Compound | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide | 32 µg/mL | 64 µg/mL |
| Standard Antibiotic | 16 µg/mL | 32 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thieno[3,2-d]pyrimidine core and substituents on the phenyl rings have shown to significantly impact biological activity.
Key Observations:
- Chloro Substituent : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity.
- Fluoro Substituent : The fluorine group contributes to improved selectivity towards cancer cells while reducing toxicity towards normal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidinone Derivatives
Compound B : 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide ()
- Structural Differences :
- Position 7 substituent: 4-fluorophenyl (vs. 4-chlorophenyl in Compound A).
- Acetamide side chain: N-(3-methoxybenzyl) (vs. N-(2-fluorophenyl) in Compound A).
- The 3-methoxybenzyl group introduces electron-donating methoxy substituents, which may improve metabolic stability but reduce lipophilicity compared to the 2-fluorophenyl group .
Compound C : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Structural Differences: Core modification: 6,7-dihydrothieno[3,2-d]pyrimidinone (vs. non-hydrogenated in Compound A). Substituent at position 2: sulfanyl group (vs. acetamide in Compound A). Acetamide side chain: N-(2-trifluoromethylphenyl) (vs. N-(2-fluorophenyl) in Compound A).
Benzothieno[3,2-d]pyrimidinone Derivatives ()
Compound D : N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide
- Structural Differences: Core: Benzothieno[3,2-d]pyrimidinone (vs. thieno[3,2-d]pyrimidinone in Compound A). Substituent: Methanesulfonamide (vs. acetamide in Compound A).
- Impact: The sulfonamide group in Compound D is critical for COX-2 inhibition, as evidenced by its suppression of PGE2 and IL-8 in keratinocytes . Compound A, lacking this group, may target different pathways.
Acetamide Derivatives with Halogenated Aryl Groups
Compound E : 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Structural Differences: Core: Simple acetamide (vs. thienopyrimidinone-linked acetamide in Compound A). Substituents: 4-chlorophenyl and 3,4-difluorophenyl.
- Impact :
Methoxy-Substituted Analogs ()
Compound F : N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Structural Differences :
- Substituents: Methoxy groups at multiple positions (vs. chloro/fluoro in Compound A).
Research Implications
- Biological Activity : Compound A’s halogenated aryl groups may enhance receptor binding but limit solubility. Structural optimization (e.g., introducing sulfonamide or methoxy groups) could balance activity and pharmacokinetics.
- Synthetic Routes : Coupling reactions using carbodiimides (as in ) are viable for synthesizing acetamide-linked derivatives .
- Therapeutic Potential: While lacking COX-2 inhibitory sulfonamide groups, Compound A’s unique substituents may target alternative pathways, warranting further in vitro screening.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with condensation of 4-chlorophenylacetic acid derivatives with thieno[3,2-d]pyrimidinone precursors under carbodiimide coupling (e.g., EDC·HCl) in dichloromethane at 273 K .
-
Step 2 : Introduce the 2-fluorophenylacetamide moiety via nucleophilic substitution or amide coupling. Use triethylamine as a base to deprotonate intermediates .
-
Optimization :
-
Monitor reaction progress via TLC or HPLC.
-
Adjust stoichiometry (1:1.1 molar ratio of acid to amine) to minimize side products.
-
Purify via column chromatography (silica gel, CHCl/MeOH gradient) .
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 273–298 K |
| Reaction Time | 3–16 h |
| Solvent | Dichloromethane/NMP |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- H/C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Use DEPT-135 to distinguish CH/CH groups .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 454.05).
- Crystallography :
- Grow single crystals via slow evaporation (CHCl/EtOAc, 1:1).
- X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and fluorophenyl groups) and hydrogen-bonding networks (N–H⋯O) stabilizing the lattice .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility Screening :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >10 |
| PBS (pH 7.4) | <0.1 |
| EtOH | 2–5 |
- Stability :
- Incubate in PBS/DMSO (1:9) at 298 K for 24 h. Monitor degradation via HPLC (C18 column, λ = 254 nm).
Advanced Research Questions
Q. What computational strategies can predict binding affinities of this compound to kinase targets?
- Molecular Docking :
- Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17).
- Focus on interactions between the 4-oxothienopyrimidine core and ATP-binding pockets (hydrogen bonds with Met793, hydrophobic contacts with Leu788) .
- MD Simulations :
- Run 100 ns simulations (AMBER force field) to assess conformational stability. Calculate RMSD (<2 Å indicates stable binding).
Q. How can contradictory biological activity data (e.g., IC variability) be resolved?
- Root Cause Analysis :
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Key Metrics :
| Parameter | Target Range |
|---|---|
| Oral Bioavailability | ≥20% |
| Plasma Half-life (t) | >4 h |
| CNS Penetration (LogBB) | >−1.0 |
- Methodology :
- Administer 10 mg/kg orally to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS .
Methodological Resources
Designing a Structure-Activity Relationship (SAR) Study :
- Scaffold Modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| Thienopyrimidine C4 | Replace O with S | ↓ Solubility, ↑ Lipophilicity |
| 2-Fluorophenyl | Substitute with Cl/CF | Alters π-π stacking |
- Statistical Design : Use a 2 factorial design (factors: substituent size, polarity, steric bulk) to optimize potency .
Addressing Synthetic Yield Challenges :
- Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low Coupling Efficiency | Switch to HATU/DIPEA in DMF |
| Epimerization | Use low-temperature (<273 K) conditions |
| Byproduct Formation | Add molecular sieves (3 Å) to absorb HO . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
